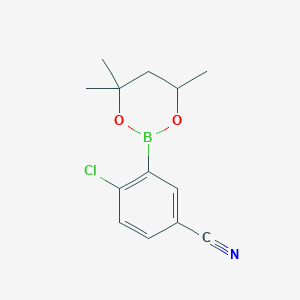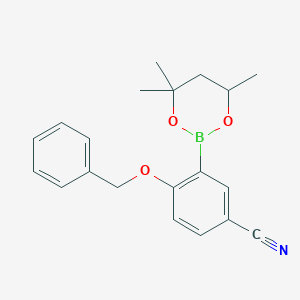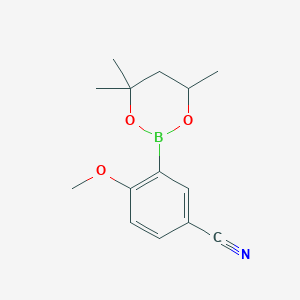
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-Chloro-3-trimethyl-borononitrile, is an organic compound that has been used in a variety of scientific applications. It is a colorless solid that is soluble in organic solvents, such as dichloromethane, acetone, and dimethylformamide. It has a melting point of 75-77°C and a boiling point of 212-213°C. This compound has been studied for its potential applications in catalysis, polymerization, and drug design.
Aplicaciones Científicas De Investigación
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile has been studied for its potential applications in catalysis, polymerization, and drug design. It has been used as a catalyst in the synthesis of polymers, such as polyimides. It has also been used as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs. Additionally, it has been used in the synthesis of organic compounds, such as amines and alcohols.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile is not yet fully understood. However, it is believed to act as a Lewis acid, which is capable of forming a covalent bond with a Lewis base, such as an amine or alcohol. This covalent bond can then be used to facilitate the formation of other covalent bonds, such as those between two carbon atoms. This can lead to the formation of polymers or other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile have not yet been studied. Therefore, it is not known if there are any potential adverse effects associated with its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile in laboratory experiments include its low cost, its ease of synthesis, and its ability to catalyze the formation of covalent bonds. The main limitation of this compound is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Future research should focus on further understanding the mechanism of action of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile, as well as its potential applications in catalysis, polymerization, and drug design. Additionally, further research should be conducted to determine the biochemical and physiological effects of this compound. Finally, further research should be conducted to explore the potential uses of this compound in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile can be synthesized from the reaction of 4-chlorobenzonitrile and trimethylboron. The reaction is carried out in a solvent, such as dimethylformamide, at a temperature of 100-110°C. The reaction is catalyzed by a base, such as sodium hydroxide. The product is then isolated and purified by recrystallization.
Propiedades
IUPAC Name |
4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2/c1-9-7-13(2,3)18-14(17-9)11-6-10(8-16)4-5-12(11)15/h4-6,9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJUBLCIRRYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)










